BAY-850 is a chemical compound developed as a selective inhibitor of the bromodomain and ATPase domain containing 2 protein (ATAD2). It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating gene expression and cellular processes linked to cancer progression. ATAD2 is implicated in various cancers, with its overexpression correlating with poor patient outcomes. BAY-850 serves as a valuable chemical probe for studying ATAD2's function and its interactions with acetylated histones.
BAY-850 was identified through a DNA-encoded library screening aimed at discovering potent inhibitors of ATAD2. The compound belongs to the category of small molecule inhibitors specifically targeting bromodomains, which are protein domains that recognize acetylated lysines on histone proteins, thereby influencing gene expression and chromatin dynamics. The classification of BAY-850 as a bromodomain inhibitor positions it within the broader context of epigenetic modulators, which are increasingly recognized as critical players in cancer biology.
The synthesis of BAY-850 involves several key steps:
These synthetic pathways highlight the importance of stereochemistry in enhancing the compound's potency and selectivity against ATAD2 compared to other related compounds like BAY-460, which lacks significant inhibitory activity due to structural modifications .
BAY-850 has a distinct molecular structure characterized by:
The structure of BAY-850 is designed to facilitate strong interactions with the target protein, enhancing its selectivity and potency .
BAY-850 primarily functions by inhibiting the interaction between ATAD2 and acetylated histones. Key reactions include:
These reactions underscore BAY-850's role in disrupting critical protein-protein interactions essential for cancer cell proliferation.
The mechanism by which BAY-850 exerts its effects involves several processes:
BAY-850 exhibits several notable physical and chemical properties:
These properties are critical for its application in research and potential therapeutic contexts.
BAY-850 has several scientific uses:
The ongoing research into BAY-850's efficacy and mechanism continues to shed light on its potential as a therapeutic agent against cancers linked to dysregulated epigenetic processes .
The discovery of BAY-850 originated from an ambitious screening campaign leveraging DNA-encoded library (DEL) technology, a transformative approach enabling rapid interrogation of ultra-large chemical spaces. Researchers screened 11 distinct DELs collectively encompassing 65 billion compounds against the ATAD2 bromodomain—a challenging epigenetic target implicated in oncogenesis [1] [5]. Initial selections employed GST-tagged ATAD2 bromodomain immobilized on beads, followed by affinity-based selection of binders, PCR amplification of retained DNA barcodes, and next-generation sequencing (NGS) for hit identification [5]. This process identified a privileged chemotype derived from a 110-million-member sublibrary of formyl acid derivatives, distinguished by high enrichment factors and structural novelty [2]. The primary hit exhibited single-digit micromolar potency (IC₅₀), serving as the foundation for medicinal chemistry optimization [2].
Table 1: DEL Screening Parameters for BAY-850 Identification
Parameter | Value |
---|---|
Total Library Size Screened | 65 billion compounds |
Sublibrary Size (Hit Source) | 110 million compounds |
Target Protein | GST-tagged ATAD2 bromodomain |
Hit Potency (Initial Lead) | Single-digit µM IC₅₀ |
Selection Rounds | Two-round affinity enrichment |
Hit Validation Methods | TR-FRET, MST, BROMOscan |
The DEL platform offered distinct advantages over high-throughput screening (HTS), including drastically reduced resource consumption (micrograms of protein, picomoles of library per selection) and the ability to process billions of compounds within days. This efficiency was pivotal for tackling ATAD2, a target historically resistant to conventional inhibitor development due to its shallow, hydrophilic binding pocket [5].
Hit-to-lead optimization focused on addressing the limited potency and physicochemical liabilities of the initial DEL-derived compound. Critical structure-activity relationship (SAR) studies revealed three indispensable structural elements: (1) the meta-substituted furanyl benzoic acid core, (2) the absolute stereochemistry at two chiral centers, and (3) lipophilic basic substituents in the "northern hemisphere" [1] [2]. Systematic modifications involved:
Table 2: Key Biochemical Properties of BAY-850 vs. Negative Control BAY-460
Property | BAY-850 | BAY-460 |
---|---|---|
ATAD2 HTRF IC₅₀ (tetra-Ac H4) | 20 nM | 16 µM |
ATAD2 BROMOscan Kd | 120 nM | Inactive at 10 µM |
BRD4(BD1/BD2) IC₅₀ | >20 µM | >20 µM |
BROMOscan Selectivity (10 µM) | No other bromodomain hits | Inactive |
Chromatin Displacement (FRAP) | Active at 1 µM | Inactive |
This optimization yielded BAY-850, exhibiting exceptional potency (IC₅₀ = 20–166 nM across orthogonal assays: TR-FRET, AlphaScreen, BROMOscan) and unprecedented selectivity—no activity against 32 other bromodomains (including ATAD2B), 354 kinases, or 25 GPCRs at 1 µM [1] [3] [8].
Stereochemistry proved absolutely critical for BAY-850’s mechanism of action. Both chiral centers in the molecule (R configuration) were essential for high-affinity binding, as epimerization at either center abolished activity [2] [4]. Biophysical characterization revealed that this stereospecificity underpins a non-canonical mechanism of inhibition:
Table 3: Biophysical Consequences of BAY-850 Binding to ATAD2 Bromodomain
Parameter | Observation with BAY-850 |
---|---|
Native MS Complex Stoichiometry | 1 molecule : 1 ATAD2 dimer |
Thermal Shift (ΔTm) | +13.9°C (dose-dependent) |
Melting Curve Profile | Monophasic → Biphasic transition |
Histone H4 Peptide Displacement | Complete at 1 µM (FRAP in cells) |
Dimerization Kd (MS) | 84.9 nM (MST), 120 nM (BROMOscan) |
This dimerization-dependent inhibition explains BAY-850’s unprecedented isoform selectivity (no activity against ATAD2B) and distinguishes it from canonical orthosteric bromodomain inhibitors. The strict stereochemical requirements enable precise spatial positioning of the ligand to bridge two ATAD2 monomers, inducing a conformational state incompatible with acetyl-lysine recognition [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7